molecular formula C17H15N3O5S B2681728 2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide CAS No. 1060284-80-1

2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide

Cat. No.: B2681728
CAS No.: 1060284-80-1
M. Wt: 373.38
InChI Key: UOEIRJFVGYSLHS-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide is a complex organic compound that features a benzodioxole moiety and a thiazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the coupling of the two moieties under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis platforms can streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or thiazolopyrimidine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yloxy)acetic acid: A related compound with a similar benzodioxole moiety but different functional groups.

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Another compound with a benzodioxole structure, used in various chemical reactions.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: A compound with a benzodioxole moiety and a different side chain.

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide is unique due to its combination of a benzodioxole moiety and a thiazolopyrimidine structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-9-14(16(22)20-5-6-26-17(20)18-9)19-15(21)10(2)25-11-3-4-12-13(7-11)24-8-23-12/h3-7,10H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEIRJFVGYSLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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